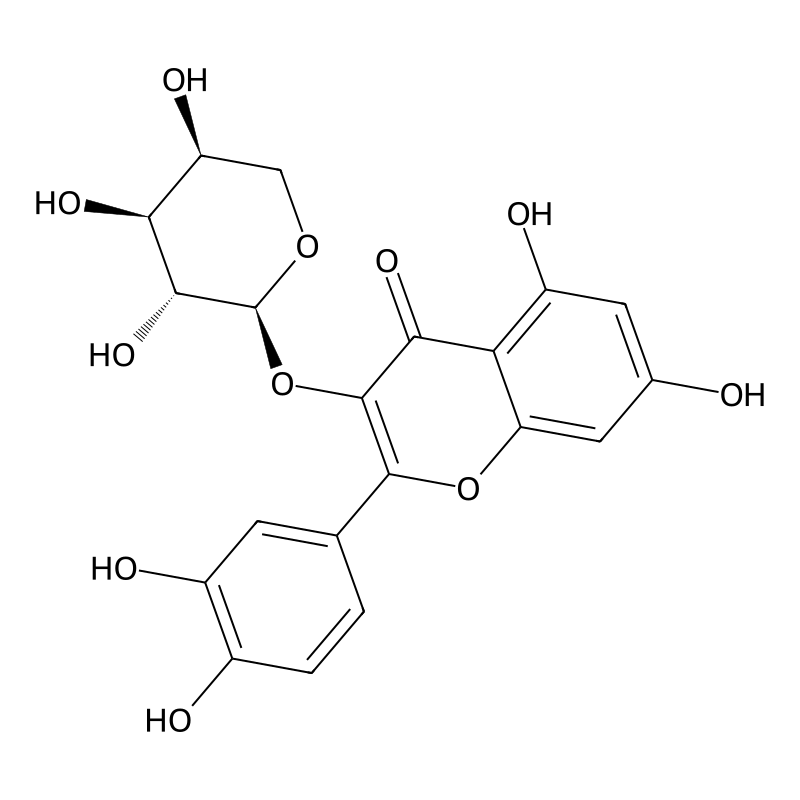

Guaijaverin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Guaijaverin (Quercetin 3-O-alpha-L-arabinopyranoside) is a naturally occurring flavonoid glycoside predominantly utilized as an analytical reference standard for botanical extract standardization (e.g., Psidium guajava) and as a defined bioactive probe in enzymatic and virological assays. As a hygroscopic solid, it exhibits solubility in DMSO and methanol, requiring storage in desiccated, sub-zero conditions to maintain structural integrity. Procuring high-purity Guaijaverin provides researchers with a specific arabinopyranoside structure, establishing a precise baseline for structure-activity relationship (SAR) mapping that cannot be achieved with generic quercetin or mixed-glycoside botanical extracts [1].

Substituting Guaijaverin with the aglycone Quercetin, or closely related isomers like Avicularin (Quercetin 3-O-alpha-L-arabinofuranoside), introduces severe reproducibility risks in target-specific assays. The specific arabinopyranoside moiety of Guaijaverin fundamentally alters its binding affinity and functional behavior; for example, it abolishes the antiviral activity seen in Quercetin against certain arboviruses, while simultaneously tuning its inhibitory potency against enzymes like urease [1]. Buyers relying on generic 'quercetin glycosides' or unstandardized botanical extracts will face unpredictable IC50 shifts and false positive or negative results in SAR screening, making the procurement of the exact Guaijaverin standard critical for assay integrity [2].

References

- [1] dos Santos, A.E. et al. 'Quercetin and quercetin 3-O-glycosides from Bauhinia longifolia (Bong.) Steud. show anti-Mayaro virus activity.' Parasites & Vectors 7, 130 (2014).

- [2] Shabana, S. et al. 'Inhibitory Activity against Urease of Quercetin Glycosides Isolated from Allium cepa and Psidium guajava.' Bioscience, Biotechnology, and Biochemistry 74(4), 878-880 (2010).

Enzymatic Assay Specificity: Urease Inhibition Potency

In Jack bean urease inhibition assays, the specific arabinopyranoside substitution in Guaijaverin yields an IC50 of 120 µM. This provides a distinct intermediate potency baseline compared to the aglycone Quercetin (IC50 = 80 µM) and other common glycosides such as Avicularin (IC50 = 140 µM) and Isoquercitrin (IC50 = 160 µM) [1].

| Evidence Dimension | Urease Inhibition (IC50) |

| Target Compound Data | 120 µM |

| Comparator Or Baseline | Avicularin (140 µM), Isoquercitrin (160 µM), Quercetin (80 µM) |

| Quantified Difference | 20 µM more potent than Avicularin; 40 µM less potent than Quercetin |

| Conditions | Jack bean urease assay, in vitro |

Procuring Guaijaverin allows researchers to precisely calibrate urease screening panels with a specific intermediate-potency glycoside standard.

Virological Screening: Structural Specificity in Antiviral Assays

While the aglycone Quercetin and the glucoside Isoquercitrin demonstrate significant in vitro antiviral activity against the Mayaro virus (MAYV) by inhibiting viral production by >90% at 25 µg/mL, Guaijaverin lacks significant anti-MAYV activity under identical conditions [1]. This functional divergence highlights the critical role of the arabinopyranoside moiety in viral interactions.

| Evidence Dimension | Anti-Mayaro Virus (MAYV) Activity |

| Target Compound Data | No significant antiviral activity |

| Comparator Or Baseline | Quercetin and Isoquercitrin (>90% inhibition at 25 µg/mL) |

| Quantified Difference | Complete loss of anti-MAYV activity compared to the aglycone and glucoside analogs |

| Conditions | In vitro MAYV yield inhibition assay |

Guaijaverin serves as an essential negative control in structure-activity relationship (SAR) virology panels, preventing false assumptions about broad-class flavonoid antiviral efficacy.

Formulation Processing: Thermal/Acid Stability and Anti-plaque Efficacy

Guaijaverin exhibits bacteriostatic activity against Streptococcus mutans (MIC = 2 to 4 mg/mL) and inhibits cariogenic properties at sub-MIC levels. Crucially for formulation processing, the compound maintains structural stability and bioactivity under heat and acidic conditions, but rapidly degrades in alkaline environments [1].

| Evidence Dimension | Formulation Processing Stability (Bioactivity Retention) |

| Target Compound Data | Stable under heat and acidic conditions (maintains MIC of 2-4 mg/mL) |

| Comparator Or Baseline | Alkaline conditions (bioactivity is labile/degraded) |

| Quantified Difference | Retention of anti-S. mutans activity in heat/acid vs. loss of activity in alkali |

| Conditions | In vitro formulation stress testing and microbiological MIC assays |

Its validated heat and acid stability dictates that buyers formulating oral care reference materials or botanical extracts must avoid alkaline buffers to preserve bioactivity.

Urease Inhibitor Screening and Assay Calibration

Guaijaverin is procured as a specific intermediate-potency reference standard for Jack bean and bacterial urease assays. Its defined IC50 allows researchers to calibrate high-throughput screening panels and differentiate the inhibitory effects of specific arabinopyranoside substitutions from generic glucosides or aglycones [1].

Structure-Activity Relationship (SAR) Virology Panels

In antiviral drug discovery, particularly against arboviruses like Mayaro virus, Guaijaverin serves as a critical structural negative control. Procuring this exact compound allows virologists to demonstrate that the antiviral efficacy of quercetin is highly dependent on its glycosylation state, preventing false positives in broad-spectrum flavonoid screening [2].

Oral Care Formulation and Botanical Extract Standardization

Due to its validated bacteriostatic activity against Streptococcus mutans and its specific thermal and acidic stability profile, Guaijaverin is utilized as a reference marker for standardizing Psidium guajava extracts. Formulation scientists must select this compound to model processing conditions, specifically avoiding alkaline buffers that degrade its anti-plaque efficacy [3].

References

- [1] Shabana, S. et al. 'Inhibitory Activity against Urease of Quercetin Glycosides Isolated from Allium cepa and Psidium guajava.' Bioscience, Biotechnology, and Biochemistry 74(4), 878-880 (2010).

- [2] dos Santos, A.E. et al. 'Quercetin and quercetin 3-O-glycosides from Bauhinia longifolia (Bong.) Steud. show anti-Mayaro virus activity.' Parasites & Vectors 7, 130 (2014).

- [3] Prabu, G.R. et al. 'Guaijaverin -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans.' Journal of Applied Microbiology 101(2), 487-495 (2006).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Other CAS

30370-87-7

Wikipedia

Dates

Explore Compound Types